2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a benzodioxole moiety, a pyridopyrimidine core, and an acetamide group, making it a unique and versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the construction of the pyridopyrimidine core through cyclization reactions. The final step involves the introduction of the acetamide group via amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide: has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be employed in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide include other pyridopyrimidine derivatives and benzodioxole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N4O5, with a molecular weight of approximately 424.45 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrido[3,2-d]pyrimidine core, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives with similar structural motifs exhibit promising anticancer activity. For instance, compounds incorporating benzo[d][1,3]dioxole moieties have shown selective cytotoxicity against various cancer cell lines. A study reported IC50 values of related compounds against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines with values of 2.38 µM, 1.54 µM, and 4.52 µM respectively, while showing minimal toxicity to normal cells (IC50 > 150 µM) .
The proposed mechanism of action includes:
- Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Induction of Apoptosis : Studies employing annexin V-FITC assays suggest that the compound promotes apoptosis in cancer cells by modulating mitochondrial pathways involving proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis indicates that treated cells exhibit cell cycle arrest at specific phases, contributing to reduced proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:
- The presence of the benzo[d][1,3]dioxole group enhances lipophilicity and potentially increases receptor binding affinity.
- Methyl substitutions on the benzyl group appear to enhance activity against certain targets .
Data Summary
Biological Activity | Cell Line | IC50 (µM) | Normal Cell Toxicity |
---|---|---|---|
Anticancer | HepG2 | 2.38 | >150 |
Anticancer | HCT116 | 1.54 | >150 |
Anticancer | MCF7 | 4.52 | >150 |
Study on Related Compounds
A study synthesized thiourea derivatives with benzo[d][1,3]dioxole moieties and evaluated their anticancer effects. The results demonstrated significant antiproliferative activity against various cancer cell lines while maintaining low cytotoxicity towards normal cells . This suggests that compounds similar to 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-...) could possess favorable therapeutic profiles.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with key enzymes involved in cancer progression, supporting its potential as a therapeutic agent .
Properties
Molecular Formula |
C25H22N4O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H22N4O5/c1-16-4-6-17(7-5-16)12-27-22(30)14-28-19-3-2-10-26-23(19)24(31)29(25(28)32)13-18-8-9-20-21(11-18)34-15-33-20/h2-11H,12-15H2,1H3,(H,27,30) |
InChI Key |
SNLXRZFDJCWACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
Origin of Product |
United States |
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